molecular formula C11H10ClNO4 B3142577 4-(5-Chloro-2-oxo-benzooxazol-3-yl)-butyric acid CAS No. 508195-68-4

4-(5-Chloro-2-oxo-benzooxazol-3-yl)-butyric acid

Cat. No.: B3142577
CAS No.: 508195-68-4
M. Wt: 255.65 g/mol
InChI Key: YOXRRGXKFKSAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2-oxo-benzooxazol-3-yl)-butyric acid is a chemical compound that belongs to the benzooxazole family This compound is characterized by the presence of a chloro-substituted benzooxazole ring attached to a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-oxo-benzooxazol-3-yl)-butyric acid typically involves the following steps:

    Formation of the Benzooxazole Ring: The benzooxazole ring can be synthesized by the cyclization of 2-aminophenol with chloroacetic acid under acidic conditions.

    Chlorination: The benzooxazole ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 5-position.

    Attachment of Butyric Acid Moiety: The final step involves the reaction of the chlorinated benzooxazole with butyric acid or its derivatives under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-oxo-benzooxazol-3-yl)-butyric acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzooxazole derivatives.

Scientific Research Applications

4-(5-Chloro-2-oxo-benzooxazol-3-yl)-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-oxo-benzooxazol-3-yl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the benzooxazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. This can result in various effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Chloro-2-oxo-benzooxazol-3-yl)-acetic acid
  • 4-(5-Chloro-2-oxo-benzooxazol-3-yl)-propionic acid
  • 4-(5-Chloro-2-oxo-benzooxazol-3-yl)-valeric acid

Uniqueness

4-(5-Chloro-2-oxo-benzooxazol-3-yl)-butyric acid is unique due to its specific structural features, such as the length of the butyric acid chain and the position of the chloro substituent

Properties

IUPAC Name

4-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c12-7-3-4-9-8(6-7)13(11(16)17-9)5-1-2-10(14)15/h3-4,6H,1-2,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXRRGXKFKSAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N(C(=O)O2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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